molecular formula C19H22ClN5O B008371 Basic yellow 57 CAS No. 68391-31-1

Basic yellow 57

Cat. No.: B008371
CAS No.: 68391-31-1
M. Wt: 371.9 g/mol
InChI Key: NWKBFCIAPOSTKG-UHFFFAOYSA-M
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Description

Basic Yellow 57 is a synthetic dye primarily used as a hair colorant in cosmetic products. It is known for its vibrant yellow hue and is often utilized in various formulations to achieve desired hair color effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

Basic Yellow 57 is synthesized through a series of chemical reactions involving aromatic compounds. The primary synthetic route involves the azo coupling reaction between an aromatic amine and a diazonium salt. The reaction conditions typically include acidic or basic environments to facilitate the coupling process .

Industrial Production Methods

In industrial settings, this compound is produced in large quantities using batch or continuous processes. The production involves the precise control of reaction parameters such as temperature, pH, and reactant concentrations to ensure high yield and purity of the dye .

Chemical Reactions Analysis

Types of Reactions

Basic Yellow 57 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction typically yields aromatic amines .

Scientific Research Applications

Basic Yellow 57 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Basic Yellow 57 involves its interaction with specific molecular targets. In hair dye applications, the dye molecules penetrate the hair shaft and bind to the keratin proteins, resulting in a color change. The dye’s fluorescent properties are due to its ability to absorb light at specific wavelengths and emit light at a different wavelength, making it useful in various imaging techniques .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Basic Yellow 57 stands out due to its high fluorescence efficiency and stability under various conditions. Its unique molecular structure allows for specific interactions with biological and chemical substrates, making it a versatile dye in multiple fields .

Properties

IUPAC Name

trimethyl-[3-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)diazenyl]phenyl]azanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N5O.ClH/c1-14-18(19(25)23(22-14)16-10-6-5-7-11-16)21-20-15-9-8-12-17(13-15)24(2,3)4;/h5-13,18H,1-4H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWKBFCIAPOSTKG-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C1N=NC2=CC(=CC=C2)[N+](C)(C)C)C3=CC=CC=C3.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50275928
Record name N,N,N-trimethyl-3-[(E)-(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1h-pyrazol-4-yl)diazenyl]anilinium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50275928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

371.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68391-31-1
Record name Basic Yellow 57
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68391-31-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Basic yellow 57
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068391311
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenaminium, 3-[2-(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)diazenyl]-N,N,N-trimethyl-, chloride (1:1)
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name N,N,N-trimethyl-3-[(E)-(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1h-pyrazol-4-yl)diazenyl]anilinium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50275928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-[(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo]-N,N,N-trimethylanilinium chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.063.565
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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